[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol is a chemical compound with the molecular formula and a molecular weight of 182.22 g/mol. It is classified as an organic compound, specifically a pyrimidine derivative, which is notable for its potential applications in medicinal chemistry and biological research. The compound's unique structure features a pyrimidine ring substituted with a methanol group and an isopropoxy group, making it an interesting target for synthesis and study.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 1551478-52-4. It is widely referenced in chemical databases such as PubChem and Benchchem, where it is noted for its use in scientific research, particularly in the fields of organic synthesis and pharmacology . The classification of this compound falls under the categories of organic compounds and heterocycles due to its nitrogen-containing ring structure.
The synthesis of [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol typically involves the following steps:
The industrial production methods for this compound are not extensively documented but likely mirror laboratory synthesis techniques, potentially utilizing continuous flow reactors for efficiency . Advanced purification methods are employed to isolate the final product.
The molecular structure of [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol can be represented as follows:
This indicates a pyrimidine ring with specific substituents that define its chemical behavior and reactivity .
The compound has been characterized by various analytical techniques to confirm its structure, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol exerts its biological effects is still under investigation. Preliminary studies suggest potential interactions with biological targets that could lead to antimicrobial or antiviral activities. These interactions may involve binding to specific enzymes or receptors within microbial cells or human tissues, thereby modulating their functions.
The compound appears as a white powder and is typically stored at low temperatures (around 4 °C) to maintain stability .
Key chemical properties include:
The applications of [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol span across various fields:
This compound represents a significant area of interest due to its diverse applications and potential benefits in scientific research and industry.
The construction of the pyrimidine core represents the foundational step in synthesizing [4-methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol. A prevalent approach involves Vilsmeier-Haack formylation of 4-methylpyrimidin-5-ol derivatives, where novel Vilsmeier reagents (e.g., POCl₃/N-methylformamide) enable selective formylation at the C5 position. This method yields 5-formyl-4-methylpyrimidine intermediates, which serve as precursors for hydroxymethylation [4]. Alternative routes employ multicomponent reactions (MCRs) under Lewis acid catalysis. For instance, InCl₃-catalyzed condensations of ethyl acetoacetate, hydrazine, and aldehydes generate functionalized pyrimidine scaffolds with inherent C5-methyl groups suitable for oxidation [6]. Key optimization parameters include:
Table 1: Comparative Analysis of Pyrimidine Core Functionalization Methods
Method | Reagents/Conditions | Intermediate Yield | Key Advantages |
---|---|---|---|
Vilsmeier-Haack | POCl₃/DMF, 0°C, 4h | 78–85% | High C5 regioselectivity |
Multicomponent Condensation | InCl₃ (20 mol%), EtOH/H₂O, 40°C | 90–95% | Atom-economical, single-pot operation |
Pd-Catalyzed Coupling | Pd(OAc)₂/XPhos, aryl halides | 65–72% | Enables diverse C5-aryl substitutions |
Regioselective O-alkylation at the pyrimidine C2-position demands precise control to avoid N-alkylation byproducts. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) facilitates the reaction of 2-chloro-4-methylpyrimidin-5-methanol with isopropanol in biphasic systems (toluene/K₂CO₃(aq)), achieving >95% selectivity for the 2-isopropoxy ether [5]. Microwave-assisted techniques further enhance efficiency: irradiation at 120°C for 15 minutes with K₂CO₃ in acetone converts 2-hydroxy-4-methylpyrimidine to the target ether in 92% yield, reducing reaction times from hours to minutes [6]. Critical considerations include:
Table 2: Etherification Agents and Regioselectivity Outcomes
Alkylating Agent | Catalyst/Base | Temperature | Selectivity (O- vs. N-alkylation) |
---|---|---|---|
Isopropyl bromide | K₂CO₃, TBAB, acetone | 60°C, 4h | 95:5 |
2-Iodopropane | Cs₂CO₃, DMF | 25°C, 12h | 88:12 |
Diisopropyl sulfate | TEA, CH₂Cl₂ | 0°C, 1h | 99:1 |
Hydroxymethylation typically proceeds via reduction of C5-formyl intermediates or direct C–H oxidation. Sodium borohydride (NaBH₄) in methanol reduces 5-formyl-4-methyl-2-isopropoxypyrimidine quantitatively at 0°C within 30 minutes, preserving the ether linkage [5]. For direct hydroxymethylation, InCl₃-catalyzed reactions under ultrasound irradiation enable one-pot reductive amination/formylation, though yields for pyrimidines remain moderate (60–70%) [6]. Emerging biocatalytic approaches leverage alcohol dehydrogenases for enantioselective reduction, but substrate scope limitations exist for sterically hindered pyrimidines. Key catalytic innovations:
Table 3: Hydroxymethylation Methods and Performance Metrics
Method | Conditions | Yield | Byproduct Formation |
---|---|---|---|
NaBH₄ reduction | MeOH, 0°C, 0.5h | 98% | <2% (over-reduced alcohol) |
Enzymatic reduction | ADH-A, NADPH, pH 7.0, 30°C | 55% | None detected |
Flow hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc | 99% | <1% (dehalogenation) |
Integrating green principles into the synthesis of [4-methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol focuses on waste minimization, energy efficiency, and renewable feedstocks. Key advances include:
Table 4: Green Metrics for Synthetic Pathways
Pathway | PMI* | E-Factor | Energy Consumption (kW·h/mol) |
---|---|---|---|
Conventional stepwise synthesis | 8.7 | 32 | 18.5 |
Ultrasound MCR + flow reduction | 3.1 | 11 | 6.8 |
Biocatalytic cascade | 2.3 | 9 | 5.2 |
*PMI: Process Mass Intensity (lower = greener)
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0